![molecular formula C9H14N2O2S B13211930 4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B13211930.png)
4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve large-scale condensation reactions using appropriate catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino groups, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Its derivatives have shown promise as anticancer agents and voltage-gated sodium channel blockers.
Mechanism of Action
The mechanism of action of 4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenases (COX), thereby preventing the formation of prostaglandins and thromboxane A2 from arachidonic acid . Molecular docking studies have shown that the compound exhibits strong binding affinity to the COX-2 receptor .
Comparison with Similar Compounds
4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid derivatives: These compounds exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4,5-bis(methylaminomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-10-4-6-3-7(9(12)13)14-8(6)5-11-2/h3,10-11H,4-5H2,1-2H3,(H,12,13) |
InChI Key |
JUAZBGLWYLTMLG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(SC(=C1)C(=O)O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13211853.png)
![Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13211858.png)
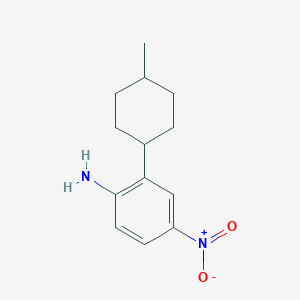
amine](/img/structure/B13211875.png)
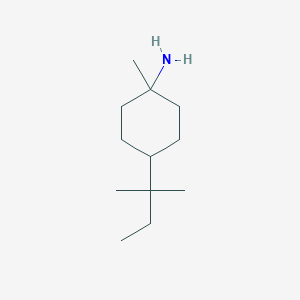
![(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol](/img/structure/B13211890.png)
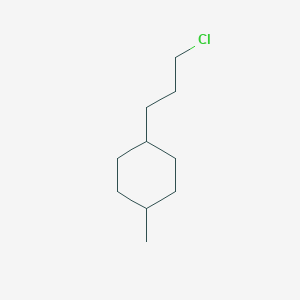
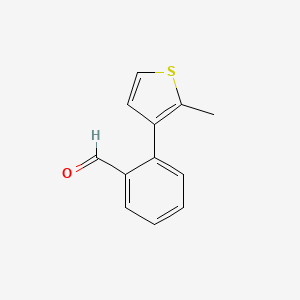
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)

![4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
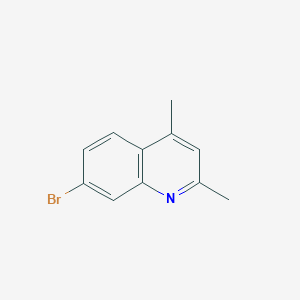
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
